2-Bromo-1,4-bis(2-ethylhexyloxy)benzene
Overview
Description
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is an organic compound with the molecular formula C22H37BrO2 and a molecular weight of 413.43 g/mol . This compound is characterized by the presence of a bromine atom and two 2-ethylhexyloxy groups attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The general reaction scheme is as follows:
Starting Material: 1,4-bis(2-ethylhexyloxy)benzene
Reagent: Bromine (Br2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,4-bis(2-ethylhexyloxy)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of hydroxylated or carbonylated benzene derivatives.
Reduction: Formation of 1,4-bis(2-ethylhexyloxy)benzene.
Scientific Research Applications
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of liquid crystals and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Polymer Chemistry: Used in the synthesis of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the 2-ethylhexyloxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the 2-ethylhexyloxy groups provide steric hindrance and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-ethylhexyloxy)benzene: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-4-((2-ethylhexyl)oxy)benzene: Contains only one 2-ethylhexyloxy group, leading to different steric and electronic properties.
1,4-Bis(2-bromoethoxy)benzene:
Uniqueness
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is unique due to the presence of both the bromine atom and the two 2-ethylhexyloxy groups, which confer specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2-bromo-1,4-bis(2-ethylhexoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-20-13-14-22(21(23)15-20)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBMTRTBNMLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402665 | |
Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241486-87-3 | |
Record name | 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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